4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one

Physicochemical characterization Isomer identification Fragrance ingredient quality control

4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one (CAS 74499-59-5) is a bicyclic monoterpenoid ketone belonging to the caranone fragrance ingredient family. It is a positional isomer of the commercially prevalent fragrance ingredient Precarone (CAS 74499-58-4), differing specifically in the attachment point of the 3-methyl-2-butenyl (prenyl) substituent on the bicyclo[4.1.0]heptan-3-one scaffold.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 74499-59-5
Cat. No. B12793457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one
CAS74499-59-5
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC(=CCC1(CC2C(C2(C)C)CC1=O)C)C
InChIInChI=1S/C15H24O/c1-10(2)6-7-15(5)9-12-11(8-13(15)16)14(12,3)4/h6,11-12H,7-9H2,1-5H3/t11-,12+,15?/m1/s1
InChIKeyFWQHAOBZTWZRCE-ZVORSSOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one (CAS 74499-59-5) Procurement-Relevant Identity and Class


4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one (CAS 74499-59-5) is a bicyclic monoterpenoid ketone belonging to the caranone fragrance ingredient family [1]. It is a positional isomer of the commercially prevalent fragrance ingredient Precarone (CAS 74499-58-4), differing specifically in the attachment point of the 3-methyl-2-butenyl (prenyl) substituent on the bicyclo[4.1.0]heptan-3-one scaffold [2]. Its molecular formula is C₁₅H₂₄O with a molecular weight of 220.35 g/mol, and it is classified under essential oils, fragrances, and terpenes for industrial use .

Why 4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one Cannot Be Substituted by Generic In-Class Analogs


The bicyclo[4.1.0]heptan-3-one scaffold supports multiple positional isomers of prenylated caranones, each exhibiting distinct physicochemical and organoleptic profiles that preclude simple interchangeability [1]. While the 2-prenyl isomer (Precarone, CAS 74499-58-4) has undergone formal RIFM safety assessment and is the primary commercial form, the 4-prenyl isomer (CAS 74499-59-5) presents a different substitution pattern at the quaternary C-4 center—a structural feature that alters boiling point, lipophilicity, and refractive index relative to its isomers, as detailed in the quantitative comparisons below . Procurement decisions based solely on the generic bicyclo[4.1.0]heptan-3-one class would risk introducing an isomer with distinct toxicological unknowns, divergent olfactory performance, and non-interchangeable regulatory status.

Quantitative Differentiation Evidence for 4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one (CAS 74499-59-5)


Positional Isomer Boiling Point and Refractive Index Differentiation

The 4-prenyl isomer (CAS 74499-59-5) exhibits a boiling point of 282.3°C at 760 mmHg and a refractive index of 1.476, distinguishing it from the 3-prenyl isomer mixture (main component CAS not assigned; patent mixture) which has a boiling point of 93°C at 0.2 mmHg and nD²⁰ of 1.4841 [1]. These differences enable unambiguous identity confirmation during procurement quality control.

Physicochemical characterization Isomer identification Fragrance ingredient quality control

Lipophilicity (XLogP) Divergence from the 2-Prenyl Isomer (Precarone)

The calculated XLogP for the 4-prenyl isomer is 3.9, compared to 4.1 for the 2-prenyl isomer Precarone (CAS 74499-58-4), representing a ΔXLogP of -0.2 [1][2]. This lower predicted lipophilicity suggests the 4-isomer may exhibit different skin substantivity and environmental partitioning behavior relative to the widely used 2-isomer.

Lipophilicity ADME prediction Fragrance substantivity

Regulatory Safety Assessment Gap versus Precarone (2-Isomer)

The 2-prenyl isomer Precarone (CAS 74499-58-4) has undergone a comprehensive RIFM safety assessment covering genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity, and environmental endpoints—all cleared with no safety concerns at current use levels of 0.1–1 metric ton/year worldwide [1]. In contrast, no published RIFM assessment, IFRA Standard, or peer-reviewed toxicological dataset exists for the 4-prenyl isomer (CAS 74499-59-5) [2]. This represents a critical differential in regulatory readiness and hazard characterization.

Toxicology Regulatory compliance Fragrance safety

Purity and Isomeric Profile Control for Research-Grade Procurement

The prenylation of 4-caranone yields a mixture of 3-prenyl (80-90%, main product B) and 5-prenyl (10-20%, components A+C) isomers [1]. The 4-prenyl isomer (CAS 74499-59-5) is not formed via this route and must be synthesized through an alternative pathway, often resulting in higher procurement cost but offering a structurally distinct quaternary center for structure-activity relationship (SAR) studies [2]. The target compound's topological polar surface area (TPSA) of 17.1 Ų and 2 rotatable bonds differentiate it from the 3-prenyl isomer (TPSA 17.1 Ų, rotatable bonds 2) minimally in computed descriptors, but the substitution position creates distinct molecular shape and electrostatic profiles.

Isomer purity Synthetic chemistry Structure-odor relationship

Procurement-Driven Application Scenarios for 4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one (CAS 74499-59-5)


Olfactory Structure-Activity Relationship (SAR) Research in Fragrance Development

The 4-prenyl isomer serves as a critical tool compound for dissecting the contribution of the prenyl substitution position to the characteristic 'green, flowery, fatty, herby, woody' odor profile described for the prenyl 4-caranone class [1]. Because the 3-prenyl isomer (80-90% of the patented mixture) is the dominant commercial form, procurement of the pure 4-isomer enables fragrance houses to systematically evaluate whether shifting the prenyl group from C-3 to the quaternary C-4 center attenuates, enhances, or qualitatively alters the olfactory facets, directly addressing the evidence that isomeric mixtures exhibit indistinguishable odor profiles [1], while providing data to support or challenge this claim for the 4-isomer specifically.

REACH and Regulatory Toxicology Bridging Studies

The complete absence of a published RIFM safety assessment for CAS 74499-59-5, contrasted with the fully assessed 2-isomer Precarone [2], makes the 4-isomer a necessary procurement for read-across and bridging toxicology studies under REACH. Organizations seeking to register this substance for fragrance use must generate in vitro genotoxicity, skin sensitization, and repeated dose toxicity data on the 4-isomer to justify read-across to the 2-isomer's safety data. Procuring the pure 4-isomer is a prerequisite for conducting these GLP-compliant studies, and the quantitative lipophilicity difference (ΔXLogP = -0.2 vs. the 2-isomer) [3] provides a measurable parameter around which to design and interpret the bridging toxicology program.

Quality Control Reference Standard for Isomer-Specific Analytical Methods

Given the measurable differences in refractive index (1.476 for the 4-isomer vs. 1.4841 for the 3-prenyl isomer mixture) [1], the pure 4-isomer can serve as a reference standard for developing GC-MS or HPLC methods capable of resolving and quantifying individual prenyl caranone isomers in commercial fragrance ingredient batches. This is particularly relevant for quality assurance laboratories that need to verify the isomeric composition of 'prenyl 4-caranone' raw materials, where the presence of the 4-isomer as an impurity or deliberate substitute must be detectable at levels as low as 1-5%.

Environmental Fate and Biodegradation Pathway Elucidation

The lower predicted XLogP of 3.9 for the 4-isomer versus 4.1 for the 2-isomer [3] suggests potentially different environmental partitioning behavior. Procurement of the 4-isomer enables standardized OECD 301/302 biodegradation testing and OECD 107/117 partition coefficient determination to generate experimentally measured (rather than computed) Log P values. These data are essential for environmental risk assessment under REACH and for fragrance houses committed to green chemistry principles seeking to identify the isomer with the most favorable environmental persistence, bioaccumulation, and toxicity (PBT) profile.

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